molecular formula C8H5ClF2O3 B2423851 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid CAS No. 1807133-48-7

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B2423851
CAS No.: 1807133-48-7
M. Wt: 222.57
InChI Key: REGRPAGOCJGNRI-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C(_8)H(_5)ClF(_2)O(_3) It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Halogenation and Hydroxylation: The synthesis typically begins with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This can be achieved using reagents such as chlorine and fluorine gas or their derivatives under controlled conditions.

    Formation of Hydroxyacetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)-2-hydroxyacetic acid
  • 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid
  • 2-(3-Bromo-2,4-difluorophenyl)-2-hydroxyacetic acid

Uniqueness

Compared to similar compounds, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of chloro and fluoro groups provides a unique electronic environment, affecting its interactions with other molecules and making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGRPAGOCJGNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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